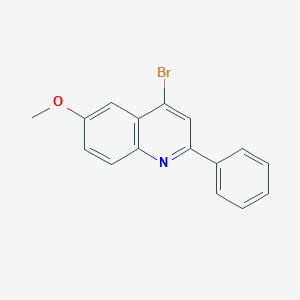
3-Glucogallic acid
Overview
Description
3-(beta-D-Glucopyranosyloxy)-4,5-dihydroxybenzoic acid is a natural product found in Quercus acutissima and Phyllanthus emblica with data available.
Scientific Research Applications
Metabolic Engineering for Chemical Production
- Production of 3-Hydroxypropionic Acid: Metabolic engineering of Corynebacterium glutamicum has been explored for the efficient production of 3-hydroxypropionic acid (3-HP) from glucose and xylose, using a functional 3-HP synthesis pathway. This study demonstrated the highest yield of 3-HP from sugar, indicating a significant advancement in the field of biochemical production using metabolic engineering (Chen et al., 2017).
Medical Research and Pharmaceutical Applications
- Gluconic Acid in Medicine: Gluconic acid, derived from glucose, has significant applications in the food and pharmaceutical industry. Its microbial production, particularly involving Aspergillus niger, is a key area of research, highlighting its importance in various industrial applications (Ramachandran et al., 2006).
Biochemical and Biotechnology Research
- Poly-Gamma-Glutamic Acid Synthesis: Research on the degradation genes of poly-gamma-glutamic acid (γ-PGA) in Bacillus amyloliquefaciens has implications for improving γ-PGA production. The study explores how these genes impact γ-PGA synthesis and cell morphology, contributing to biopolymer research with industrial and medical applications (Feng et al., 2014).
Analytical Chemistry
- Analytical Method Development: A liquid chromatography tandem mass spectrometry method has been developed for analyzing β-glucogallin and gallic acid. This method aids in pharmacokinetic studies, demonstrating the utility of advanced analytical techniques in understanding the metabolism of such compounds (Takemoto & Davies, 2011).
Glucose Sensing and Photoluminescence
- Photoluminescence Glucose Sensor Development: A study on aminoboronic acid-functionalized carbon nitride quantum dots demonstrates their use as a glucose sensor. This development in photoluminescence sensing technology is crucial for biomedical and clinical applications, showcasing the role of 3-glucogallic acid derivatives in innovative sensor technologies (Ngo et al., 2019).
Mechanism of Action
Target of Action
It’s known that hydrolyzable tannins, the class of compounds to which 3-glucogallic acid belongs, have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Mode of Action
It’s known that hydrolyzable tannins can bind and precipitate proteins, which may contribute to their biological activities .
Biochemical Pathways
This compound is involved in the biosynthesis of hydrolyzable tannins. The biosynthesis of gallic acid, a precursor of this compound, is catalyzed by dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDH), which link the shikimate pathway to the hydrolyzable tannin biosynthetic pathway . UDP-glycosyltransferases (UGT84A25 and UGT84A26) then catalyze the conversion of gallic acid to β-glucogallin, another precursor of hydrolyzable tannins .
Pharmacokinetics
It’s known that hydrolyzable tannins are metabolized by the liver .
Result of Action
Hydrolyzable tannins, including this compound, are known to have antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
3-Glucogallic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of hydrolyzable tannins. It interacts with several enzymes and proteins, including UDP-glucose-dependent glucosyltransferases. These enzymes catalyze the transfer of glucose to gallic acid, forming this compound . This interaction is crucial for the synthesis of hydrolyzable tannins, which are important for plant defense against herbivores and pathogens.
Additionally, this compound can interact with proteins involved in oxidative stress responses. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . This interaction is vital for maintaining cellular homeostasis and preventing oxidative stress-related diseases.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In plant cells, it contributes to the formation of hydrolyzable tannins, which are essential for the plant’s defense mechanisms . These tannins can bind to proteins and other macromolecules, inhibiting the growth of pathogens and deterring herbivores.
In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression. Its antioxidant properties can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to UDP-glucose-dependent glucosyltransferases, facilitating the transfer of glucose to gallic acid and forming this compound . This binding interaction is essential for the biosynthesis of hydrolyzable tannins.
Moreover, this compound can inhibit or activate various enzymes involved in oxidative stress responses. Its antioxidant properties enable it to scavenge free radicals, thereby preventing oxidative damage to cellular components . This protective effect is mediated through the modulation of gene expression, particularly genes involved in antioxidant defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions.
In in vitro studies, this compound has been shown to maintain its antioxidant properties over time, providing sustained protection against oxidative stress . In in vivo studies, its effects on cellular function can be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, it has been shown to exhibit antioxidant and protective effects, enhancing the animal’s ability to cope with oxidative stress . At high doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage and impaired function.
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired protective effects without causing toxicity . These findings highlight the importance of optimizing the dosage of this compound in therapeutic applications to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of hydrolyzable tannins. It interacts with enzymes such as UDP-glucose-dependent glucosyltransferases, which catalyze the formation of this compound from gallic acid . This interaction is crucial for the synthesis of hydrolyzable tannins, which play a vital role in plant defense mechanisms.
Additionally, this compound can influence metabolic flux and metabolite levels by interacting with enzymes involved in oxidative stress responses . Its antioxidant properties can modulate the activity of these enzymes, leading to changes in the levels of reactive oxygen species and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key mechanisms. In plant cells, it is transported to specific tissues where it contributes to the formation of hydrolyzable tannins . This transport is mediated by specific transporters and binding proteins that facilitate its movement within the plant.
In mammalian cells, this compound can be distributed to various tissues, where it exerts its antioxidant effects . Its localization and accumulation within cells can be influenced by factors such as the presence of specific transporters and binding proteins, as well as the overall cellular environment.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. In plant cells, it is localized to specific compartments where it participates in the biosynthesis of hydrolyzable tannins . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
In mammalian cells, this compound can be localized to various subcellular compartments, where it exerts its antioxidant effects . Its activity and function can be influenced by its localization, as well as the presence of specific binding proteins and other cellular components.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-Glucogallic acid can be achieved through the esterification of gallic acid with glucose. This can be followed by the hydrolysis of the ester bond to yield 3-Glucogallic acid.", "Starting Materials": [ "Gallic acid", "Glucose", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Gallic acid is dissolved in methanol and reacted with glucose in the presence of sulfuric acid as a catalyst to form the ester bond.", "Step 2: The reaction mixture is heated under reflux for several hours until the reaction is complete.", "Step 3: The reaction mixture is cooled and neutralized with sodium hydroxide to pH 7.", "Step 4: The product is extracted with ethyl acetate and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to yield the crude product.", "Step 6: The crude product is purified by column chromatography to yield pure 3-Glucogallic acid." ] } | |
CAS No. |
91984-84-8 |
Molecular Formula |
C13H16O10 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O10/c14-3-7-9(17)10(18)11(19)13(23-7)22-6-2-4(12(20)21)1-5(15)8(6)16/h1-2,7,9-11,13-19H,3H2,(H,20,21)/t7-,9-,10+,11-,13-/m1/s1 |
InChI Key |
XRCRYNCPNYQMOB-JEUROIALSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O |
SMILES |
C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)O |
melting_point |
244-245°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



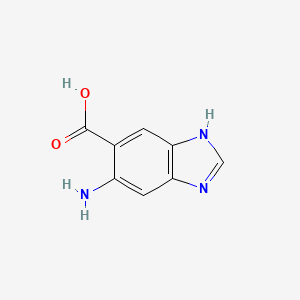

![Stannane, tributyl[4-(trifluoromethyl)phenyl]-](/img/structure/B3031918.png)
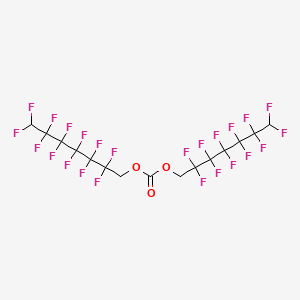
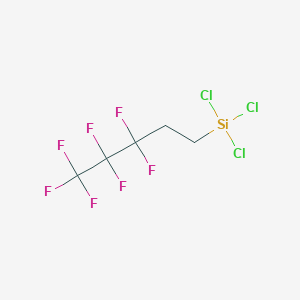
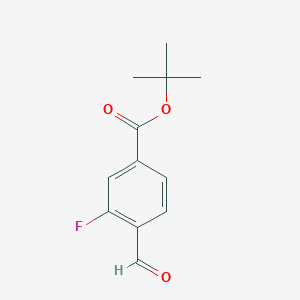
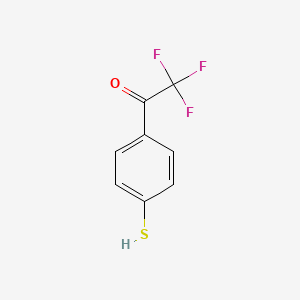

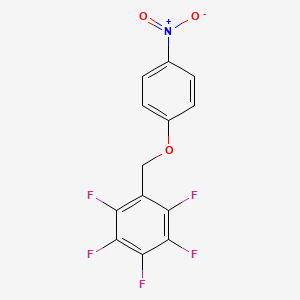
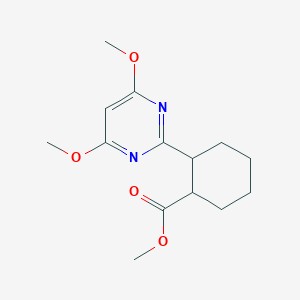
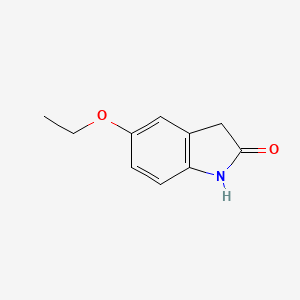
![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)
